molecular formula C10H13NO3 B12851461 Methyl (R)-2-amino-3-(2-hydroxyphenyl)propanoate

Methyl (R)-2-amino-3-(2-hydroxyphenyl)propanoate

Katalognummer: B12851461
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: RFUHEJIZWPQATB-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate typically involves the esterification of ®-2-amino-3-(2-hydroxyphenyl)propanoic acid. One common method is the Fischer esterification, where the amino acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Formation of 2-amino-3-(2-hydroxyphenyl)propanal.

    Reduction: Formation of 2-amino-3-(2-hydroxyphenyl)propanol.

    Substitution: Formation of 2-amino-3-(2-chlorophenyl)propanoate.

Wissenschaftliche Forschungsanwendungen

Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl ®-2-amino-3-(4-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in the para position.

    Methyl ®-2-amino-3-(3-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in the meta position.

Uniqueness

Methyl ®-2-amino-3-(2-hydroxyphenyl)propanoate is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

methyl (2R)-2-amino-3-(2-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8,12H,6,11H2,1H3/t8-/m1/s1

InChI-Schlüssel

RFUHEJIZWPQATB-MRVPVSSYSA-N

Isomerische SMILES

COC(=O)[C@@H](CC1=CC=CC=C1O)N

Kanonische SMILES

COC(=O)C(CC1=CC=CC=C1O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.